![molecular formula C13H24O2 B12673906 3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one CAS No. 94135-50-9](/img/structure/B12673906.png)
3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one
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Overview
Description
3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one is a chemical compound with the molecular formula C13H24O2 and a molecular weight of 212.33 g/mol It is a member of the tetrahydropyran family, which are cyclic ethers with a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the phosphine-catalyzed [3 + 3] annulation of ethyl 5-acetoxypenta-2,3-dienoate and 1,3-dicarbonyl compounds . This reaction is known for its wide scope and tolerance of various substituents.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidiabetic Properties
Research indicates that tetrahydro-2H-pyran derivatives, including 3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one, have potential as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are crucial in managing type 2 diabetes by enhancing glucose control through increased levels of incretin hormones like GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide) .
1.2 Genotoxicity and Safety Assessments
Toxicological studies have evaluated the genotoxic potential of tetrahydro-2H-pyran derivatives. For instance, tetrahydro-6-(3-pentenyl)-2H-pyran-2-one was assessed for genotoxicity using the Ames test and was found to be non-mutagenic under specific conditions . These findings are critical for pharmaceutical applications where safety is paramount.
Environmental Applications
2.1 Risk Assessment
The environmental impact of tetrahydro-2H-pyran derivatives has been studied, showing that these compounds do not accumulate in the environment and are not classified as Persistent, Bioaccumulative, and Toxic (PBT) . This characteristic makes them suitable for use in consumer products without significant ecological risk.
2.2 Screening-Level Assessments
Screening-level assessments have been performed to evaluate the aquatic risk associated with these compounds. The results indicate that the predicted environmental concentrations are below harmful thresholds, supporting their safe use in various applications .
Industrial Applications
3.1 Synthesis of Other Compounds
this compound serves as a precursor in the synthesis of more complex chemical entities. Its unique structure allows for various chemical reactions such as etherification and esterification, enabling the production of valuable derivatives used in different industrial processes .
3.2 Fragrance Industry
Due to its pleasant aroma profile, this compound is also explored in the fragrance industry. It can be utilized as a flavoring agent or fragrance component in consumer products, contributing to their sensory characteristics while maintaining safety profiles established through toxicological evaluations .
Case Studies
Mechanism of Action
The mechanism of action of 3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The exact details of these interactions are still under investigation, but it is believed to exert its effects through modulation of certain biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one include other tetrahydropyran derivatives such as:
- Tetrahydro-3,5-dimethyl-2H-pyran-2-one
- 2H-Pyran-2-one, tetrahydro-
Uniqueness
What sets this compound apart from its similar compounds is its unique structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
94135-50-9 |
---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
3-(6-methylheptan-2-yl)oxan-2-one |
InChI |
InChI=1S/C13H24O2/c1-10(2)6-4-7-11(3)12-8-5-9-15-13(12)14/h10-12H,4-9H2,1-3H3 |
InChI Key |
PBJIRSQPYIGFLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCCOC1=O |
Origin of Product |
United States |
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